Triisopropanolamine
Overview
Description
Mechanism of Action
Target of Action
Triisopropanolamine (TIPA) is a tertiary alkanolamine that primarily targets cement and aluminum alloy. In the cement industry, TIPA acts on the hydration process of cement, accelerating it and thereby improving the mechanical properties of the mortar and concrete . In the case of aluminum alloy, TIPA acts as an inhibitor, preventing corrosion in a 3% NaCl solution .
Mode of Action
In cement, TIPA promotes the condensation of cement paste, shortens the initial and final setting time, and accelerates the strength development of specimens . It also increases the compressive strength of the cement-fly ash system by accelerating the hydration of both compounds . In aluminum alloy, TIPA interacts with the surface of the alloy, forming a protective layer that inhibits corrosion .
Biochemical Pathways
TIPA affects the hydration reaction pathway in cement. It shortens the nucleation and crystal growth stage, significantly increasing the hydration degree . This promotes the cement hydration reaction, increasing the hydration reaction rates in phase boundary reaction and diffusion reaction phases .
Result of Action
The action of TIPA results in improved mechanical properties of cement-based materials and protection of aluminum alloy from corrosion. In cement, it increases the compressive strength and accelerates strength development . In aluminum alloy, it prevents corrosion, thereby prolonging the lifespan of the alloy .
Action Environment
The efficacy and stability of TIPA can be influenced by environmental factors such as temperature and pH. For instance, the study on cement showed that TIPA promoted the hydration reaction of cement at a low temperature of 5°C . Furthermore, TIPA’s effectiveness as a corrosion inhibitor for aluminum alloy was demonstrated in a 3% NaCl solution , indicating that its performance can vary depending on the chemical environment.
Biochemical Analysis
Biochemical Properties
Triisopropanolamine is known to interact with various biomolecules. It is used as a grinding chemical that reduces agglomeration in the ball milling process and changes the particle distribution of the finished cement
Cellular Effects
The cellular effects of this compound are not well studied. It is known to be severely irritating to the eyes, skin, and respiratory tract . This suggests that it may have significant effects on various types of cells and cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been shown to act as an inhibitor for aluminum alloy in a 3% NaCl solution . The adsorption of this compound on the aluminum surface obeyed a Langmuir thermodynamic–kinetic model, indicating that the interaction between the inhibitor and the surface of aluminum alloy involved both physisorption and chemisorption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects on the compressive strength and early hydration of cement at low temperatures . The incorporation of this compound promoted the condensation of cement paste, shortened the initial and final setting time, and accelerated the strength development of specimens at all ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropanolamine is synthesized through the reaction of isopropanolamine with acetone in the presence of sodium hydroxide. The process involves the following steps :
Mixing: Isopropanolamine and acetone are added to a reaction kettle and mixed thoroughly.
pH Adjustment: Sodium hydroxide solution is slowly added to adjust the pH to the desired range.
Reaction: The mixture is stirred at a controlled temperature until the reaction is complete.
Separation: The resulting solid precipitate is separated from the liquid using a centrifuge.
Distillation: The liquid fraction is distilled to remove unreacted raw materials and impurities, yielding crude this compound.
Refining: The crude product undergoes dehydration and impurity removal to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of raw material ratios, reaction temperature, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Triisopropanolamine undergoes various chemical reactions, including:
Neutralization: It neutralizes acids to form salts and water in exothermic reactions.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: It reacts with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.
Common Reagents and Conditions
Acids: Reacts with acids to form salts.
Oxidizing Agents: Used in oxidation reactions.
Halogenated Organics and Peroxides: Participate in substitution reactions.
Major Products
Salts: Formed from neutralization reactions.
Oxides: Result from oxidation reactions.
Substituted Compounds: Produced from substitution reactions.
Scientific Research Applications
Triisopropanolamine has diverse applications in scientific research and industry :
Chemistry: Used as a grinding aid in cement production to reduce agglomeration and improve particle distribution.
Biology: Acts as a corrosion inhibitor and antistat agent for polymers.
Medicine: Employed in the formulation of certain pharmaceuticals.
Industry: Utilized in lubricants, detergents, preservatives, antioxidants, and as a dispersing agent for paints and pigments.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-propanol
- Diisopropanolamine
Comparison
Triisopropanolamine is unique due to its tertiary amine structure, which imparts distinct properties compared to similar compounds like 1-amino-2-propanol and diisopropanolamine . Its ability to act as a grinding aid, corrosion inhibitor, and neutralizing agent sets it apart in various applications.
Properties
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-7(11)4-10(5-8(2)12)6-9(3)13/h7-9,11-13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLINHMUFWFWBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3, Array | |
Record name | TRIISOPROPANOLAMINE | |
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Related CAS |
58901-12-5 (hydrochloride), 67952-34-5 (citrate), 221281-21-6 (dimethylolpropionate salt/solvate) | |
Record name | Tris(2-hydroxypropyl)amine | |
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DSSTOX Substance ID |
DTXSID5021415 | |
Record name | Triisopropanolamine | |
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Molecular Weight |
191.27 g/mol | |
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Physical Description |
Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water., Liquid; Pellets or Large Crystals, Liquid, White hygroscopic solid; [ICSC] Mild ammoniacal odor; [CAMEO] White waxy solid; [MSDSonline], WHITE HYGROSCOPIC CRYSTALS. | |
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Boiling Point |
581 °F at 760 mmHg (NTP, 1992), 306 °C, 305 °C | |
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Flash Point |
320 °F (NTP, 1992), 320 °F (160 °C) (Open cup), 160 °C o.c. | |
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Solubility |
Soluble (NTP, 1992), Soluble in ethanol; slightly soluble in chloroform, Soluble in oxygenated and aromatic solvents, Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500, In water, >1000 g/L at 25 °C, Solubility in water, g/100ml at 20 °C: 83 (good) | |
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Density |
1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0 at 20 °C/4 °C, Density: 0.99 kg/L at 25 °C, 1.0 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000186 [mmHg], 9.75X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
Crystalline, white solid, Solid at 25 °C | |
CAS No. |
122-20-3 | |
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Melting Point |
113 °F (NTP, 1992), 45 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: TIPA acts as a grinding aid in cement production. It improves grinding efficiency by reducing surface free energy and preventing particle agglomeration, ultimately leading to a finer cement powder with improved particle size distribution. [] This results in faster hydration rates, increased hydration products, and a denser microstructure, contributing to enhanced cement strength. [, , ]
ANone: * Molecular formula: C9H21NO3* Molecular weight: 191.27 g/mol* Spectroscopic data: While the provided research doesn't delve into specific spectroscopic details, key techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-transform infrared spectroscopy) can be employed to characterize the structure and identify functional groups within the TIPA molecule.
ANone: Immersion corrosion tests show that TIPA, blended with monoethanolamine (MEA) for CO2 absorption, exhibits low corrosivity towards stainless steel 304. Even in the presence of dissolved CO2, no significant corrosion was observed after prolonged exposure at elevated temperatures. [] This makes TIPA a promising candidate for use in CO2 capture systems constructed with stainless steel components.
ANone: Yes, TIPA can act as a ligand in various catalytic applications. For example, zirconium complexes with chiral TIPA ligands have demonstrated effectiveness in enantioselective ring-opening reactions of epoxides. [] The C3-symmetric structure of TIPA allows for the creation of chiral environments, leading to the preferential formation of one enantiomer over another, a crucial aspect in pharmaceutical and fine chemical synthesis.
ANone: TIPA significantly increases the rate of electroless copper plating compared to other ligands like EDTA. This effect is attributed to the strong adsorption of Cu(II)-TIPA complexes onto the plating surface, facilitated by the favorable adsorption equilibrium constants associated with TIPA. []
ANone: Yes, theoretical calculations have been employed to understand how TIPA inhibits aluminum corrosion. Results suggest that TIPA spontaneously adsorbs onto the aluminum surface, forming stable complexes through its hydroxyl groups, thereby creating a protective barrier against corrosive agents. [] These studies provide valuable insights into the molecular-level interactions responsible for TIPA’s effectiveness as a corrosion inhibitor.
ANone: While the provided research does not specify formulation strategies for TIPA, its use in various applications, such as cement grinding aids [, , , ] and drawing liquids for stainless steel, [] implies its compatibility with different formulations. Research into specific formulations for enhancing stability and solubility could further broaden its applications.
ANone: Studies have assessed the acute toxicity of picloram and its salts, including the triisopropanolamine salt. Results show that rainbow trout are particularly sensitive to picloram. [] While environmental concentrations after typical application are significantly lower than acute toxicity levels, monitoring for potential long-term ecological impacts remains important.
ANone: Research on a forest podzol showed minimal lateral loss of picloram, even after rainfall events shortly after application. [] This suggests a tendency for picloram to bind to soil, potentially impacting its degradation rate and long-term persistence in the environment.
ANone: Yes, several alternatives to TIPA exist, including triethanolamine (TEA), diethylenetriamine (DEA), aminoethyl ethanolamine (AE), and polyvinyl alcohol ammonium phosphate (PAAP). [] Research comparing their efficacy, cost-effectiveness, and environmental impact is crucial for selecting the most suitable grinding aid for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.